1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid
Overview
Description
1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions
Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds, which include this compound, have been found to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and DNA, depending on their specific structures and functional groups .
Mode of Action
For instance, some imidazole derivatives can inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations . This inhibition can combat bacterial virulence without affecting the viability of the organism .
Biochemical Pathways
For instance, some imidazole derivatives can inhibit the biosynthesis of autoinducers in Pseudomonas aeruginosa, affecting the transcription of virulence genes .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which can influence its absorption and distribution . The metabolism and excretion of this compound would depend on its specific structure and the functional groups present.
Result of Action
Imidazole derivatives are known to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of solvents such as N,N-dimethylformamide (DMF) or sulfur .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound’s imidazole moiety is known for its biological activity, making it a potential candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent, antifungal agent, and anticancer agent.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative with similar biological activity.
2-Phenylimidazole: Another imidazole derivative with potential antimicrobial and anticancer properties.
Benzimidazole: A well-known compound with a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.
Uniqueness
1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid is unique due to the presence of both the imidazole and phosphinic acid moieties. This combination imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
(1-methylbenzimidazol-2-yl)-phenylphosphinic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N2O2P/c1-16-13-10-6-5-9-12(13)15-14(16)19(17,18)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJZHTJXOGNWEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1P(=O)(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N2O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353028 | |
Record name | 1-METHYL-1H-BENZO[D]IMIDAZOL-2-YL(PHENYL)PHOSPHINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172753-91-2 | |
Record name | 1-METHYL-1H-BENZO[D]IMIDAZOL-2-YL(PHENYL)PHOSPHINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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